2-Hydroxy-2-propylpentanoic acid

Description

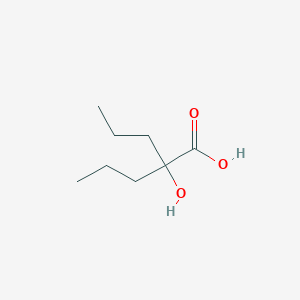

Structure

3D Structure

Propriétés

IUPAC Name |

2-hydroxy-2-propylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLVRKWAUNYOIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310595 |

Source

|

| Record name | 2-hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-22-3 |

Source

|

| Record name | 2-Hydroxy-2-propylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3639-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-2-propylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3639-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-2-propylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Mechanisms of Valproic Acid-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Query of 2-hydroxy-2-propylpentanoic acid

Initial inquiries into the hepatotoxic mechanisms of valproic acid (VPA) metabolites sometimes include the specific compound 2-hydroxy-2-propylpentanoic acid. Our comprehensive review of the current scientific literature indicates that while this molecule is structurally related to VPA, it is not identified as a major or functionally significant metabolite in the context of VPA-induced liver injury. The primary focus of extensive research has been on other metabolic products, which are demonstrably linked to the adverse hepatic effects of VPA. This guide will, therefore, concentrate on the well-established mechanisms of VPA hepatotoxicity, driven by its more prominent and toxicologically relevant metabolites.

Introduction to Valproic Acid and its Hepatotoxic Potential

Valproic acid (2-n-propylpentanoic acid, VPA) is a widely prescribed anticonvulsant and mood stabilizer.[1][2] Despite its therapeutic efficacy, VPA is associated with a risk of hepatotoxicity, which can range from mild, reversible liver enzyme elevations to severe, idiosyncratic, and sometimes fatal liver failure.[1][3] This severe form of liver injury is a significant concern in clinical practice and a challenge in drug development.[4] Understanding the molecular mechanisms underlying VPA hepatotoxicity is crucial for developing safer therapeutic alternatives and for identifying at-risk patient populations.

The hepatotoxicity of VPA is now understood to be a complex process, not caused by the parent drug itself, but rather by the formation of toxic metabolites.[3] These metabolites disrupt key cellular processes within the liver, primarily centered around mitochondrial function, fatty acid metabolism, and the generation of oxidative stress.[3][5]

The Metabolic Activation of Valproic Acid: A Pathway to Toxicity

The liver is the primary site of VPA metabolism, where it undergoes extensive biotransformation through several pathways, including glucuronidation, beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[2][5][6] While glucuronidation is a major detoxification pathway, the other routes can lead to the formation of reactive and toxic metabolites.[5]

Key Hepatotoxic Metabolites

Two metabolites, in particular, have been heavily implicated in VPA-induced hepatotoxicity:

-

4-en-VPA (2-propyl-4-pentenoic acid): This unsaturated metabolite is formed via CYP-mediated oxidation and is considered a primary mediator of VPA hepatotoxicity.[1][7] Its structural similarity to known hepatotoxins and its effects on mitochondrial function underscore its role in liver injury.[1]

-

2,4-diene-VPA (2-propyl-2,4-pentadienoic acid): A further metabolite of 4-en-VPA, this compound is also considered highly reactive and contributes to the overall toxic burden.

The formation of these toxic metabolites can be influenced by several factors, including genetic predisposition (e.g., polymorphisms in CYP enzymes), age, and co-administration of other drugs that induce or inhibit these metabolic pathways.[4][5]

Metabolic Pathway of Valproic Acid

Caption: Metabolic pathways of Valproic Acid leading to detoxification and the formation of hepatotoxic metabolites.

Core Mechanisms of VPA-Induced Hepatotoxicity

The hepatotoxicity of VPA metabolites converges on three interconnected cellular insults: mitochondrial dysfunction, oxidative stress, and disruption of fatty acid metabolism.

Mitochondrial Dysfunction

Mitochondria are the primary targets of VPA's toxic metabolites. The resulting dysfunction manifests in several ways:

-

Inhibition of Beta-Oxidation: VPA and its metabolites, particularly 4-en-VPA, interfere with the mitochondrial beta-oxidation of fatty acids.[6] This occurs through the sequestration of coenzyme A (CoA) and the inhibition of key enzymes in the pathway.

-

Impaired Oxidative Phosphorylation: The disruption of the electron transport chain leads to decreased ATP production, compromising cellular energy homeostasis.[3]

-

Increased Mitochondrial Permeability Transition (MPT): Damage to the inner mitochondrial membrane can trigger the MPT, leading to the release of pro-apoptotic factors and cell death.

Oxidative Stress

The impairment of mitochondrial function leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative stress.[3] This is characterized by:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction of lipid peroxidation and compromising membrane integrity.

-

Protein Oxidation: Damage to proteins, including critical enzymes, further impairs cellular function.

-

DNA Damage: Oxidative damage to DNA can lead to mutations and contribute to cellular demise.

-

Depletion of Glutathione (GSH): Increased consumption of the antioxidant glutathione to neutralize ROS and reactive metabolites depletes cellular stores, leaving the cell more vulnerable to further oxidative damage.[3]

Disruption of Fatty Acid Metabolism

The inhibition of mitochondrial beta-oxidation by VPA metabolites leads to an accumulation of fatty acids within hepatocytes.[6] This contributes to the development of microvesicular steatosis, a hallmark of VPA-induced liver injury.[1] The excess fatty acids can also have direct lipotoxic effects, further contributing to cellular damage.

Interplay of Hepatotoxic Mechanisms

Caption: The interconnected pathways of VPA-induced hepatotoxicity.

Experimental Models and Protocols for Studying VPA Hepatotoxicity

Investigating the mechanisms of VPA-induced hepatotoxicity requires robust in vitro and in vivo models.

In Vitro Models

-

Primary Human Hepatocytes (PHHs): Considered the gold standard, but their availability and inter-donor variability can be challenging.

-

Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are more readily available and provide reproducible results, but may not fully recapitulate the metabolic capabilities of primary hepatocytes.

-

3D Liver Spheroids/Organoids: These models offer a more physiologically relevant environment, with improved cell-cell interactions and metabolic function compared to 2D cultures.

Protocol 1: In Vitro Assessment of VPA-Induced Hepatotoxicity in HepaRG Cells

-

Cell Culture: Culture HepaRG cells to full differentiation according to the supplier's protocol.

-

Treatment: Expose differentiated HepaRG cells to a range of VPA concentrations (e.g., 0.1 to 5 mM) for 24, 48, and 72 hours. Include a vehicle control.

-

Cytotoxicity Assessment:

-

LDH Release Assay: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.

-

ATP Assay: Quantify intracellular ATP levels to assess mitochondrial function and overall cell viability.

-

-

Oxidative Stress Measurement:

-

ROS Production: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

-

GSH Levels: Measure intracellular glutathione levels using a commercially available kit.

-

-

Mitochondrial Function Assessment:

-

Mitochondrial Membrane Potential (MMP): Use a fluorescent dye such as JC-1 or TMRM to assess changes in MMP.

-

Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure real-time OCR and assess mitochondrial respiration.

-

-

Gene Expression Analysis: Perform qRT-PCR to analyze the expression of genes involved in stress responses (e.g., Nrf2 pathway), fatty acid metabolism, and apoptosis.

In Vivo Models

Rodent models, particularly rats and mice, are commonly used to study the systemic effects of VPA and its metabolites.

Protocol 2: In Vivo Assessment of VPA-Induced Hepatotoxicity in Rats

-

Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).

-

Acclimatization: Acclimatize animals for at least one week before the start of the study.

-

Treatment: Administer VPA (e.g., 200-500 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 7, 14, or 28 days).

-

Monitoring: Monitor animals daily for clinical signs of toxicity and record body weights regularly.

-

Sample Collection:

-

Blood Collection: Collect blood samples at baseline and at the end of the study for serum biochemistry analysis (ALT, AST, ALP, bilirubin).

-

Tissue Collection: At the end of the study, euthanize animals and collect liver tissue for histopathology, oxidative stress marker analysis, and gene/protein expression studies.

-

-

Biochemical Analysis:

-

Serum Transaminases: Measure ALT and AST levels as primary indicators of liver damage.

-

Lipid Peroxidation: Measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels in liver homogenates.

-

Antioxidant Enzymes: Measure the activity of superoxide dismutase (SOD) and catalase in liver homogenates.

-

-

Histopathology: Process liver tissue for hematoxylin and eosin (H&E) staining to assess for necrosis, inflammation, and steatosis. Oil Red O staining can be used to specifically visualize lipid accumulation.

-

Metabolite Analysis: Analyze plasma and liver tissue for levels of VPA and its key metabolites (e.g., 4-en-VPA) using LC-MS/MS.

Experimental Workflow for VPA Hepatotoxicity Studies

Caption: A comprehensive workflow for investigating VPA-induced hepatotoxicity using in vitro and in vivo models.

Summary of Key Parameters and Expected Outcomes

| Parameter | In Vitro (HepaRG cells) | In Vivo (Rats) | Rationale |

| Cell Viability | Decreased ATP, Increased LDH | N/A | General cytotoxicity and membrane damage |

| Liver Enzymes | N/A | Increased ALT, AST | Specific markers of hepatocellular injury |

| Oxidative Stress | Increased ROS, Decreased GSH | Increased MDA, Decreased SOD | Evidence of oxidative damage |

| Mitochondrial Function | Decreased MMP, Decreased OCR | N/A (can be assessed ex vivo) | Direct measure of mitochondrial impairment |

| Histopathology | N/A | Necrosis, Steatosis, Inflammation | Morphological evidence of liver damage |

| Metabolites | Can be measured in media | Increased 4-en-VPA in plasma/liver | Confirmation of toxic metabolite formation |

Conclusion and Future Directions

The hepatotoxicity of valproic acid is a metabolite-driven process characterized by a triad of mitochondrial dysfunction, oxidative stress, and disrupted fatty acid metabolism. The formation of toxic metabolites, such as 4-en-VPA, is a critical initiating event. Future research should continue to focus on:

-

Identifying genetic biomarkers that predict susceptibility to VPA-induced hepatotoxicity.

-

Developing more sophisticated in vitro models , such as liver-on-a-chip systems, to better mimic human liver physiology.

-

Designing novel VPA analogues that are less prone to metabolic activation into toxic species.

A deeper understanding of these mechanisms will ultimately lead to the development of safer therapeutic strategies for patients who rely on this important class of drugs.

References

-

Therapeutic and Toxic Effects of Valproic Acid Metabolites. (2023). PMC. [Link]

-

Valproate-associated hepatotoxicity and its biochemical mechanisms. (1990). PubMed. [Link]

-

Valproate metabolites and hepatotoxicity in an epileptic population. (1992). PubMed. [Link]

-

The High Incidence of Valproate Hepatotoxicity in Infants May Relate to Familial Metabolic Defects. (1995). Canadian Journal of Neurological Sciences. [Link]

-

Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. (2025). Authorea. [Link]

-

2-Hydroxy-2-propylpentanoic acid. PubChem. [Link]

-

What is the structure for 2-hydroxypropanoic acid?. (2023). Quora. [Link]

-

Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. (2021). MDPI. [Link]

-

2-HYDROXYPROPANOIC ACID. Ataman Kimya. [Link]

-

Therapeutic and Toxic Effects of Valproic Acid Metabolites. (2023). MDPI. [Link]

-

Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. NIST WebBook. [Link]

-

Valproate. Wikipedia. [Link]

-

Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: a review. (2008). PubMed. [Link]

-

(2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses. [Link]

-

Structural Formula. Mol-Instincts. [Link]

-

Propanoic acid, 2-hydroxy-, propyl ester. NIST WebBook. [Link]

-

Propanoic acid, 2-hydroxy-, propyl ester. NIST WebBook. [Link]

Sources

- 1. Valproate-associated hepatotoxicity and its biochemical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review | Scilit [scilit.com]

- 4. cambridge.org [cambridge.org]

- 5. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valproate metabolites and hepatotoxicity in an epileptic population - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetic Profile of 2-Hydroxy-2-Propylpentanoic Acid in Animal Models

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Metabolic Maze of Valproic Acid

Valproic acid (VPA), a branched short-chain fatty acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades.[1][2][3][4] Its therapeutic efficacy is, however, paralleled by a complex pharmacokinetic profile and a wide array of metabolites, some of which contribute to its therapeutic action while others may be implicated in its adverse effects.[5][6] Among this metabolic constellation is 2-hydroxy-2-propylpentanoic acid, a hydroxylated metabolite whose specific pharmacokinetic characteristics are of significant interest to researchers seeking to understand the complete disposition of its parent compound.

This guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 2-hydroxy-2-propylpentanoic acid in animal models. While specific data for this particular isomer is not extensively reported in publicly available literature, this document will extrapolate from the known behavior of other hydroxylated VPA metabolites and provide a robust framework for designing and executing pharmacokinetic studies to elucidate its specific profile. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for generating reliable and reproducible data.

I. The Metabolic Genesis: Formation of Hydroxylated VPA Metabolites

The journey of 2-hydroxy-2-propylpentanoic acid begins with the extensive hepatic metabolism of valproic acid. VPA undergoes metabolism through three primary pathways: glucuronidation, beta-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[1][2] The formation of hydroxylated metabolites, such as 3-OH-VPA and 5-OH-VPA, is primarily mediated by CYP enzymes, including isoforms like CYP2A6, CYP2B6, and CYP2C9.[2][4]

Caption: Metabolic pathways of Valproic Acid (VPA).

Understanding the enzymatic pathways responsible for the formation of 2-hydroxy-2-propylpentanoic acid is crucial. It allows for the prediction of potential drug-drug interactions. For instance, co-administration of drugs that induce or inhibit the relevant CYP enzymes could significantly alter the formation and subsequent pharmacokinetic profile of this metabolite.[1]

II. Designing a Robust Pharmacokinetic Study in Animal Models

To accurately characterize the pharmacokinetic profile of 2-hydroxy-2-propylpentanoic acid, a meticulously designed animal study is paramount. The choice of animal model, dosing regimen, and sampling schedule directly impacts the quality and interpretability of the data.

A. Animal Model Selection: A Matter of Metabolic Fidelity

The selection of an appropriate animal model is a critical first step. While mice and rats are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and ease of handling, larger animal models like dogs or non-human primates may offer a metabolic profile that is more translatable to humans. For VPA and its metabolites, the rat has been a frequently used model.[7][8][9]

Rationale: The ideal animal model should possess the necessary enzymatic machinery (orthologous CYP enzymes) to metabolize VPA to 2-hydroxy-2-propylpentanoic acid in a manner that qualitatively and, ideally, quantitatively resembles human metabolism. Preliminary in vitro studies using liver microsomes from different species can be invaluable in making this selection.

B. Dosing and Administration: Mimicking Clinical Scenarios

The route of administration and the dose level should be chosen to mimic potential clinical exposure or to probe specific pharmacokinetic characteristics.

-

Route of Administration: For a metabolite, direct administration of the synthesized compound via intravenous (IV) and oral (PO) routes is ideal.

-

IV administration provides direct entry into the systemic circulation, allowing for the determination of fundamental pharmacokinetic parameters like clearance and volume of distribution, independent of absorption.

-

PO administration is crucial for determining oral bioavailability, a key parameter for drugs intended for oral delivery.

-

-

Dose Selection: Dose-ranging studies should be conducted to establish a dose that provides plasma concentrations well above the limit of quantification of the analytical method without inducing overt toxicity. It is also advisable to include multiple dose levels to assess dose proportionality.

C. Blood and Tissue Sampling: Capturing the Concentration-Time Profile

A well-defined sampling schedule is essential to accurately capture the absorption, distribution, and elimination phases of the drug's concentration-time profile.

-

Blood Sampling: Frequent sampling is required during the initial absorption and distribution phases, with less frequent sampling during the terminal elimination phase. A typical schedule might include samples at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Tissue Distribution: To understand the distribution of 2-hydroxy-2-propylpentanoic acid into various tissues, a terminal tissue harvesting protocol can be implemented at different time points in separate groups of animals. Key tissues of interest would include the liver (site of metabolism), kidneys (route of excretion), and brain (potential site of action or toxicity).

Caption: Experimental workflow for a pharmacokinetic study.

III. The Analytical Imperative: Accurate Quantification in Biological Matrices

The reliability of any pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the analyte in biological samples. For a carboxylic acid like 2-hydroxy-2-propylpentanoic acid, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[10][11]

Step-by-Step Bioanalytical Method Development Protocol:

-

Standard and Internal Standard Preparation: Obtain or synthesize a certified reference standard of 2-hydroxy-2-propylpentanoic acid. Select a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, to account for variability in sample processing and instrument response.

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[12] The supernatant is then analyzed.

-

Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, leading to lower limits of quantification.

-

-

Chromatographic Separation:

-

Utilize a C18 reversed-phase HPLC column to separate the analyte from endogenous matrix components.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode, which is typically more sensitive for carboxylic acids.

-

Optimize the MS parameters (e.g., declustering potential, collision energy) to achieve the most intense and stable signal for the analyte and IS.

-

Develop a Multiple Reaction Monitoring (MRM) method by selecting specific precursor-to-product ion transitions for the analyte and IS to ensure selectivity and sensitivity.

-

-

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

IV. Interpreting the Data: Key Pharmacokinetic Parameters

Following sample analysis, the concentration-time data is used to calculate key pharmacokinetic parameters that describe the absorption, distribution, metabolism, and excretion (ADME) of 2-hydroxy-2-propylpentanoic acid.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the compound. |

| Tmax | Time to reach Cmax | Reflects the rate of absorption. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the compound. |

| t½ | Elimination half-life | The time it takes for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of the compound per unit of time; a measure of elimination efficiency. |

| Vd | Volume of distribution | An apparent volume into which the drug distributes in the body. |

| F% | Oral Bioavailability | The fraction of the orally administered dose that reaches the systemic circulation. |

Table 1: Key Pharmacokinetic Parameters

These parameters can be determined using non-compartmental analysis (NCA) or by fitting the data to a compartmental model. Physiologically based pharmacokinetic (PBPK) modeling can also be employed to simulate and predict the compound's behavior in different species and under various physiological conditions.[13][14]

V. Anticipated Pharmacokinetic Profile: An Educated Extrapolation

Based on the known pharmacokinetics of other hydroxylated VPA metabolites, we can anticipate the following for 2-hydroxy-2-propylpentanoic acid:

-

Absorption: If administered orally, its absorption is likely to be rapid, similar to the parent drug.[1]

-

Distribution: VPA is highly protein-bound (around 90%), primarily to albumin.[1][15] Its hydroxylated metabolites may exhibit different protein binding characteristics, which would influence their volume of distribution. Studies with other metabolites have shown rapid transfer to tissues like the liver.[16]

-

Metabolism: As a metabolite itself, 2-hydroxy-2-propylpentanoic acid may undergo further metabolism, such as glucuronidation of the hydroxyl group, before excretion.

-

Excretion: The primary route of elimination for VPA and its metabolites is via the kidneys, with the compounds being excreted in the urine, largely as conjugates.[1][2]

VI. Conclusion: A Roadmap to Understanding

While the specific pharmacokinetic profile of 2-hydroxy-2-propylpentanoic acid in animal models remains to be fully elucidated, this guide provides a comprehensive framework for the necessary investigations. By employing robust experimental designs, validated bioanalytical methods, and sound data analysis, researchers can effectively characterize the ADME properties of this and other VPA metabolites. Such studies are not merely academic exercises; they are fundamental to building a complete picture of the disposition of valproic acid, which in turn can inform the development of safer and more effective therapeutic strategies.

References

- Valproic Acid - StatPearls - NCBI Bookshelf. (2024, March 19).

- Valproate - Wikipedia.

- Bialer, M., Yagen, B., & Abramsky, O. (1997). Pharmacokinetics and antiepileptic activity of valproyl hydroxamic acid derivatives. Pharmaceutical Research, 14(2), 226–231.

- Ghodke-Puranik, Y., & Puranik, V. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 13(1), 134.

- Ghodke-Puranik, Y., & Puranik, V. (n.d.). Valproic Acid Pathway, Pharmacokinetics. PharmGKB.

- Ghodke-Puranik, Y., & Puranik, V. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 14(6), 703–718.

- Tachibana, Y. (2016, June 1). Valproic Acid. Basicmedical Key.

- Ghodke-Puranik, Y., & Puranik, V. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 13(1), 134.

- Silva, M. F., & Aires-da-Silva, F. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: a review. Journal of inherited metabolic disease, 31(2), 205–216.

- Pollack, G. M., & Brouwer, K. L. (1991). Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat. Drug metabolism and disposition: the biological fate of chemicals, 19(2), 437–442.

- Al-Shorbaggi, A., & Al-Botros, S. (2022). Population Pharmacokinetics of Valproic Acid in Pediatric and Adult Caucasian Patients. Pharmaceuticals, 15(4), 455.

- analytical methods. (n.d.).

- Rivera-Mancía, S., & Ríos, C. (2023). Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer. International journal of molecular sciences, 24(17), 13344.

- Lee, H., & Kim, J. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 26(16), 4930.

- Rivera-Mancía, S., & Ríos, C. (2026, January 19). (PDF) Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer. ResearchGate.

- Tsoukali, H. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers.

- Dickinson, R. G., & Hooper, W. D. (1986). Valproic acid and active unsaturated metabolite (2-en): transfer to mouse liver following human therapeutic doses. Journal of pharmacy and pharmacology, 38(4), 312–314.

- Löscher, W., & Nau, H. (1985). Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice. Neuropharmacology, 24(5), 427–435.

- Shcherbakova, K., & Kiseleva, M. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 11(11), 729.

- Lentz, J., & Cantrell, S. (2016). Pharmacokinetics and Safety of High-Dose Intravenous Valproic Acid in Healthy Subjects: A Dose Escalation Trial To Support Clinical Translational Studies. The journal of clinical pharmacology, 56(9), 1137–1144.

- Singh, S., & Singh, S. (2025, January 5). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of the Indian Chemical Society.

- (PDF) Physiologically-based Pharmacokinetic Modelling for the Reduction of Animal Use in the Discovery of Novel Pharmaceuticals. (n.d.). ResearchGate.

- He, H., & Haimbach, T. (2020, April 14). Combining In-Vivo Animal Models with Physiologically Based Pharmacokinetics (PBPK) Modeling to Optimize Oral Formulation Dosage Forms. Curtis & Coulter.

Sources

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Valproate - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and enterohepatic circulation of 2-n-propyl-4-pentenoic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. curtiscoulter.com [curtiscoulter.com]

- 15. Valproic Acid | Basicmedical Key [basicmedicalkey.com]

- 16. Valproic acid and active unsaturated metabolite (2-en): transfer to mouse liver following human therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

2-hydroxy-2-propylpentanoic acid teratogenic effects in vitro

An In-Depth Technical Guide to the In Vitro Assessment of Teratogenic Potential for 2-hydroxy-2-propylpentanoic acid

Introduction and Rationale

Valproic acid (VPA, 2-propylpentanoic acid) is a widely used pharmaceutical for treating epilepsy and bipolar disorder. However, its utility is significantly hampered by its established and severe teratogenic effects when administered during pregnancy.[1][2][3] In utero exposure to VPA is linked to a range of major congenital malformations, most notably a 10- to 20-fold increased risk of neural tube defects (NTDs) like spina bifida, as well as cardiac, craniofacial, and skeletal anomalies.[1][4]

This guide focuses on 2-hydroxy-2-propylpentanoic acid , a hydroxylated derivative and potential metabolite of VPA. While the teratogenic profile of VPA is well-documented, the potential developmental toxicity of its derivatives is largely uncharacterized. The introduction of a hydroxyl group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets, its solubility, and its metabolic stability. Therefore, the teratogenic potential of 2-hydroxy-2-propylpentanoic acid cannot be assumed to be identical to that of the parent compound.

The imperative to move away from extensive animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principles, necessitates robust in vitro methodologies.[5][6] In vitro assays offer the advantages of higher throughput, lower cost, and the ability to dissect specific molecular mechanisms in a controlled environment. This document provides a comprehensive, tiered framework for the systematic investigation of the teratogenic potential of 2-hydroxy-2-propylpentanoic acid, leveraging a battery of validated in vitro assays to move from initial hazard identification to mechanistic clarification.

Postulated Mechanisms of Teratogenicity: A Hypothesis-Driven Approach

The investigation into 2-hydroxy-2-propylpentanoic acid's teratogenicity should be guided by the known mechanisms of its parent compound, VPA. The primary hypotheses center on three well-researched areas of VPA-induced developmental toxicity.

2.1 Histone Deacetylase (HDAC) Inhibition VPA is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in chromatin remodeling and gene expression.[1][7] By inhibiting HDACs, VPA leads to hyperacetylation of histones, altering the expression of genes critical for embryonic development, including the Hox gene family, which governs body patterning.[8][9] The core hypothesis is that 2-hydroxy-2-propylpentanoic acid may retain the ability to bind to and inhibit HDACs, thereby disrupting normal developmental gene regulation.

2.2 Disruption of Folate Metabolism Adequate folate levels are essential for the proper closure of the neural tube. VPA is believed to exert teratogenic effects by antagonizing folate pathways.[1][2][10] Proposed mechanisms include reducing maternal folate levels, inhibiting folate transport across the placenta, or interfering with intracellular folate-dependent enzymes.[11][12] It is critical to determine if 2-hydroxy-2-propylpentanoic acid similarly disrupts folate metabolism or transport.

2.3 Induction of Oxidative Stress VPA has been shown to induce oxidative stress in embryonic tissues, leading to an imbalance between reactive oxygen species (ROS) and the cell's antioxidant capacity.[1][10][13] This can result in cellular damage, apoptosis, and disruption of signaling pathways crucial for organogenesis. This general toxicological mechanism must be assessed as a potential contributor to any observed developmental toxicity.

Caption: Potential mechanisms of 2-hydroxy-2-propylpentanoic acid teratogenicity.

A Tiered In Vitro Testing Strategy

No single in vitro assay can fully replicate the complexity of mammalian development. Therefore, a tiered battery of tests is proposed to build a comprehensive profile of the test compound's potential hazard.[14][15] This strategy begins with a validated, high-throughput screening assay and progresses to more complex models that provide mechanistic and morphological data. VPA must be used as a positive control in all assays to benchmark the potency of its derivative.

Caption: A tiered workflow for in vitro teratogenicity assessment.

Tier 1: Hazard Identification using the Embryonic Stem Cell Test (EST)

Rationale: The Embryonic Stem Cell Test (EST) is a scientifically validated alternative method for predicting embryotoxicity.[7][16] It is based on the compound's ability to inhibit the differentiation of mouse embryonic stem cells (mESCs) into contracting cardiomyocytes, a key developmental milestone.[17][18] The assay compares the cytotoxicity of the test compound in undifferentiated mESCs and differentiated adult fibroblasts (e.g., 3T3 cells) with its effect on differentiation. This allows for a robust classification of teratogenic potential.

Experimental Protocol: Mouse Embryonic Stem Cell Test (EST)

-

Cell Culture:

-

Maintain undifferentiated D3 mESCs on a feeder layer of mitomycin-C-treated mouse embryonic fibroblasts (MEFs) in DMEM supplemented with 20% FCS, non-essential amino acids, L-glutamine, β-mercaptoethanol, and Leukemia Inhibitory Factor (LIF).

-

Culture 3T3 fibroblasts in DMEM with 10% FCS.

-

-

Cytotoxicity Assays:

-

Plate D3 cells and 3T3 cells in 96-well plates.

-

After 24 hours, expose cells to a range of concentrations of 2-hydroxy-2-propylpentanoic acid (and VPA) for 10 days.

-

Assess cell viability using an MTT assay.

-

Calculate the IC50 values (the concentration inhibiting growth by 50%) for both D3 cells (IC50D3) and 3T3 cells (IC503T3).

-

-

Differentiation Assay (Hanging Drop Method):

-

Generate embryoid bodies (EBs) by culturing D3 cells in hanging drops (20 µL drops containing 750 cells) without LIF for 3 days.

-

On day 3, transfer the EBs to bacterial-grade Petri dishes containing the test compound at various concentrations for 2 days.

-

On day 5, transfer individual EBs to 24-well plates and culture for an additional 5 days.

-

From day 10, microscopically assess the plates daily for the presence of contracting cardiomyocyte foci.

-

Calculate the ID50 value (the concentration inhibiting differentiation by 50%).

-

-

Data Analysis & Classification:

-

Input the IC50D3, IC503T3, and ID50 values into a validated linear discriminant analysis prediction model to classify the compound as non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.

-

| Endpoint | Description | 2-hydroxy-2-propylpentanoic acid | Valproic Acid (Control) |

| IC50 3T3 (µM) | 50% inhibition of 3T3 fibroblast growth | Experimental Value | Literature/Experimental Value |

| IC50 D3 (µM) | 50% inhibition of D3 stem cell growth | Experimental Value | Literature/Experimental Value |

| ID50 (µM) | 50% inhibition of cardiomyocyte differentiation | Experimental Value | Literature/Experimental Value |

| Classification | Non-, Weakly, or Strongly Embryotoxic | Derived from Prediction Model | Weakly/Strongly Embryotoxic |

Tier 2: Mechanistic and Morphological Assessment

If Tier 1 indicates weak or strong embryotoxic potential, the following assays are conducted to understand the nature of the developmental disruption.

Rationale: The micromass assay models key aspects of organogenesis, specifically chondrogenesis (cartilage formation) and neurogenesis (neuron formation), which are relevant to VPA-induced skeletal and neural defects.[14][19] The assay involves culturing dissociated primary embryonic cells at a very high density, which promotes their differentiation into distinct foci.[15] The inhibition of the number or size of these foci serves as a quantitative measure of developmental toxicity.

Experimental Protocol: Rat Limb Bud Micromass Assay

-

Cell Preparation:

-

Isolate limb buds from day 13-14 rat embryos.

-

Dissociate the tissue into a single-cell suspension using trypsin/EDTA.

-

Resuspend the cells in culture medium (e.g., Ham's F12) to a final concentration of 2 x 10⁷ cells/mL.

-

-

Micromass Culture:

-

Spot 10 µL droplets of the cell suspension into the center of wells in a 24-well plate.

-

Allow cells to attach for 2 hours in a humidified incubator.

-

Gently add 1 mL of culture medium containing various concentrations of 2-hydroxy-2-propylpentanoic acid (and VPA).

-

-

Exposure and Staining:

-

Culture for 5 days, replacing the medium as needed.

-

On day 5, assess cytotoxicity in parallel cultures (e.g., using a neutral red uptake assay).

-

For differentiation assessment, fix the cultures and stain with Alcian blue, which specifically binds to proteoglycans in the cartilage matrix.[20]

-

-

Data Analysis:

-

Quantify the Alcian blue staining by extracting the dye and measuring its absorbance spectrophotometrically.

-

Calculate the IC50 for both cytotoxicity and inhibition of differentiation. A significantly lower IC50 for differentiation compared to cytotoxicity indicates a specific teratogenic effect.

-

| Endpoint | Description | 2-hydroxy-2-propylpentanoic acid | Valproic Acid (Control) |

| IC50 Cytotoxicity (µM) | 50% inhibition of cell viability | Experimental Value | Literature/Experimental Value |

| IC50 Differentiation (µM) | 50% inhibition of Alcian blue staining | Experimental Value | Literature/Experimental Value |

| Differentiation-Specific Effect | Ratio of Cytotoxicity to Differentiation IC50 | Calculated Value | Calculated Value |

Rationale: The zebrafish (Danio rerio) is a powerful whole-organism model for developmental toxicity screening.[21][22] Its rapid, external development and optical transparency allow for detailed, non-invasive morphological assessment of multiple organs throughout organogenesis.[21] The assay can identify a wide range of malformations and calculate a Teratogenic Index (TI) to quantify teratogenic potential.[23][24]

Experimental Protocol: ZETA

-

Embryo Collection and Exposure:

-

Collect freshly fertilized zebrafish embryos.

-

At 4-6 hours post-fertilization (hpf), place individual embryos into wells of a 96-well plate containing embryo medium.

-

Add 2-hydroxy-2-propylpentanoic acid (and VPA) across a wide range of concentrations.

-

-

Morphological Assessment:

-

Incubate the plates at 28.5°C.

-

At 24, 48, 72, and 120 hpf, score the embryos under a stereomicroscope for a set of defined morphological and developmental endpoints. These include: mortality, somite formation, tail detachment, heartbeat, circulation, pigmentation, and the presence of malformations (e.g., yolk sac edema, pericardial edema, axis curvature, craniofacial defects, fin defects).[23]

-

-

Data Analysis:

-

For each concentration, determine the percentage of embryos that are dead and the percentage that are malformed.

-

Calculate the LC50 (the concentration lethal to 50% of embryos) at 120 hpf.

-

Determine the NOAEL (No Observed Adverse Effect Level), which is the highest concentration that does not produce any significant increase in malformations.[23]

-

Calculate the Teratogenic Index (TI) as the ratio of LC50 to NOAEL (or EC50 for malformations). A TI > 10 is often considered predictive of teratogenicity.[23]

-

| Endpoint | Description | 2-hydroxy-2-propylpentanoic acid | Valproic Acid (Control) |

| LC50 (µM) at 120 hpf | Concentration causing 50% lethality | Experimental Value | Literature/Experimental Value |

| NOAEL (µM) at 120 hpf | Highest concentration with no malformations | Experimental Value | Literature/Experimental Value |

| Teratogenic Index (TI) | Ratio of LC50 / NOAEL | Calculated Value | Calculated Value |

| Observed Malformations | List of specific defects (e.g., edema, curved axis) | Qualitative Description | Qualitative Description |

Advanced Mechanistic Investigations

If the Tier 2 assays confirm teratogenic potential, targeted assays should be performed to test the primary hypotheses outlined in Section 2.0.

4.1 HDAC Activity Assay To directly test the HDAC inhibition hypothesis, a cell-free or cell-based HDAC activity assay can be used. Nuclear extracts from a relevant cell line (e.g., HeLa or mESCs) are incubated with a fluorogenic HDAC substrate in the presence of 2-hydroxy-2-propylpentanoic acid. The inhibition of fluorescence generation relative to a control provides a direct measure of HDAC inhibition and allows for the calculation of an IC50 value for enzyme inhibition.

4.2 Gene Expression Analysis Rationale: Toxicogenomics can provide a powerful, unbiased view of the molecular pathways disrupted by the test compound and directly link it to the known mechanisms of VPA.[8][9]

Caption: Workflow for toxicogenomic analysis of teratogenic effects.

Protocol Outline:

-

Expose the most sensitive in vitro model (e.g., mESCs during differentiation or zebrafish embryos at 24 hpf) to an effective concentration of 2-hydroxy-2-propylpentanoic acid.

-

Isolate total RNA from treated and control samples.

-

Perform quantitative PCR (qPCR) on a targeted panel of genes known to be dysregulated by VPA, including Hox genes, folate pathway genes (Mthfr), and markers of oxidative stress (Sod1, Cat).

-

Alternatively, for a broader screen, perform RNA-sequencing (RNA-Seq) followed by differential expression and pathway enrichment analysis to identify novel disrupted pathways.

Data Synthesis and Preliminary Risk Assessment

The final step is to synthesize the data from all tiers to form a cohesive assessment. The potency of 2-hydroxy-2-propylpentanoic acid should be directly compared to the VPA positive control across all assays.

| Assay | Endpoint | Potency of 2-hydroxy-2-propylpentanoic acid vs. VPA |

| EST | ID50 (Differentiation) | e.g., More Potent, Less Potent, Equipoten-tial |

| Micromass | IC50 (Differentiation) | e.g., More Potent, Less Potent, Equipoten-tial |

| ZETA | Teratogenic Index (TI) | e.g., Higher, Lower, Similar |

| HDAC Assay | IC50 (Enzyme Activity) | e.g., More Potent, Less Potent, Equipoten-tial |

Conclusion

This technical guide outlines a logical, multi-tiered strategy for rigorously evaluating the in vitro teratogenic potential of 2-hydroxy-2-propylpentanoic acid. By anchoring the investigation in the known mechanisms of its parent compound, valproic acid, and employing a battery of validated assays—from high-throughput screening to whole-organism and mechanistic studies—researchers can generate a comprehensive data package. This approach not only identifies potential hazards but also provides critical insights into the underlying molecular mechanisms, fulfilling both regulatory needs and the ethical imperative to reduce and refine animal testing in drug development.

References

-

Brannen, K.C., Panzica-Kelly, J.M., Danberry, T.L. and Augustine-Rauch, K.A. (2010). Development of a zebrafish embryo teratogenicity assay and quantitative prediction model. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 89(1), 66-77. [Link]

-

Riebeling, C., Pirow, R., Becker, K., Buesen, R., Eikel, D., Kaltenhäuser, J., Meyer, F., Nau, H., Slawik, B., & Visan, A. (2011). Embryonic Stem Cell Test as Tool to Assess Structure-Dependent Teratogenicity: The Case of Valproic Acid. Toxicological Sciences, 121(1), 110-124. [Link]

-

Tung, E. W., & Winn, L. M. (2013). A scientific review: mechanisms of valproate-mediated teratogenesis. The Embryo Project Encyclopedia. [Link]

-

Mishra, A., Kumar, A., Kumar, S., & Singh, S. K. (2024). Teratogenic Effect of Valproic Acids on Neural Tube Development: A Review. SvedbergOpen, 3, 29. [Link]

-

Ornoy, A., & Weinstein-Fudim, L. (2023). Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review. International Journal of Molecular Sciences, 25(1), 329. [Link]

-

European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (n.d.). Micromass Embryotoxicity Assay. Tracking System for Alternative test methods Review (TSAR). [Link]

-

Brown, N. A. (2002). In vitro tests for teratogens: desirable endpoints, test batteries and current status of the micromass teratogen test. ATLA Alternatives to Laboratory Animals, 30 Suppl 2, 95-101. [Link]

-

Piersma, A. H. (2004). Teratogen screening: state of the art. Reproductive toxicology (Elmsford, N.Y.), 18(2), 215-220. [Link]

-

Shaygan, M., & Abdollahi, M. (2024). A Modified Murine Embryonic Stem Cell Test for Evaluating the Teratogenic Effects of Drugs. In: In Vitro Toxicology. Methods in Molecular Biology, vol 2736. Humana, New York, NY. [Link]

-

Selderslaghs, I. W., Van Rompay, A. R., De Coen, W., & Witters, E. (2009). Improvement of the evaluation method for teratogenicity using zebrafish embryos. The Journal of toxicological sciences, 34(3), 331-336. [Link]

-

Riebeling, C., Pirow, R., Becker, K., Buesen, R., Eikel, D., Kaltenhäuser, J., ... & Visan, A. (2011). The embryonic stem cell test as tool to assess structure-dependent teratogenicity: the case of valproic acid. Toxicological sciences, 121(1), 110-124. [Link]

-

Dmitrenko, O. (2015). Mechanisms of valproate-induced teratogenesis. Epilepsy and paroxysmal conditions, 7(4), 49-54. [Link]

-

Samojlik, I., & Jaksic, I. (2001). [Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro]. Ginekologia polska, 72(12A), 955-960. [Link]

-

Jarque, S., Rubio-Brotons, M., Ibarra, J., Next-Prev, Q., & Pina, B. (2013). Assessment of developmental delay in the zebrafish embryo teratogenicity assay. Toxicology in Vitro, 27(1), 329-338. [Link]

-

Neubert, D. (1988). In vitro teratogenicity tests. NIOSH, U.S. Department of Health and Human Services. [Link]

-

Brannen, K. C., Panzica-Kelly, J. M., Danberry, T. L., & Augustine-Rauch, K. A. (2010). Development of a zebrafish embryo teratogenicity assay and quantitative prediction model. Birth defects research. Part B, Developmental and reproductive toxicology, 89(1), 66–77. [Link]

-

Crudup, J. B., Malashock, B. N., & Finnell, R. H. (2015). Novel Mechanism for Valproate-Induced Teratogenicity. AIMS Molecular Science, 2(3), 253-267. [Link]

-

Evotec. (n.d.). Teratogenicity Assessment. [Link]

-

Scholz, G., Genschow, E., Pohl, I., Bremer, S., Paparella, M., Raabe, H., ... & Spielmann, H. (1999). Embryotoxicity Screening Using Embryonic Stem Cells in vitro: Correlation to in vivo Teratogenicity. Cells Tissues Organs, 165(3-4), 203-211. [Link]

-

Biobide. (2023, May 12). Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening. [Link]

-

ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]

-

Singh, M., & Teskey, G. C. (2023). In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsy research, 192, 107137. [Link]

-

Mendes, M., D'Souza, K., Kurek, D., & van der Laan, J. (2021). In vitro teratogenicity testing using a 3D, embryo-like gastruloid system. Reproductive toxicology (Elmsford, N.Y.), 105, 13-24. [Link]

-

Kistler, A. (1987). Limb bud cell cultures for estimating the teratogenic potential of compounds. Validation of the test system with retinoids. Archives of toxicology, 60(6), 403-414. [Link]

-

Samojlik, I., & Jaksic, I. (2001). Teratogenic action of antiepileptic drug: 2-propylpentanoic acid-effects on rat and hamster embryos cultured in vitro. Ginekologia Polska, 72(12A), 955-960. [Link]

-

Miura, K., & Ebisu, F. (2020). Development of in vitro teratogenicity test method by imitating macroscopic pattern of the human embryo. AATEX, 25(Special Issue), 163-166. [Link]

-

Buesen, R., Visan, A., Genschow, E., Slawik, B., & Spielmann, H. (2019). The Validated Embryonic Stem Cell Test with Murine Embryonic Stem Cells. Methods in Molecular Biology, 1989, 155-181. [Link]

-

Menegola, E., Di Renzo, F., Broccia, M. L., & Giavini, E. (2004). Valproic Acid Teratogenicity: A Toxicogenomics Approach. Environmental Health Perspectives, 112(12), 1225-1235. [Link]

-

Ornoy, A., & Weinstein-Fudim, L. (2024). Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review. International journal of molecular sciences, 25(1), 329. [Link]

-

Chapin, R. E., & Stedman, D. B. (2019). Can Alternative Methods Contribute to the Identification of Teratogenic Exposures?. Birth defects research, 111(17), 1224–1231. [Link]

-

Singh, S., & Singh, G. (2020). Teratogenic effects of valproate. National Journal of Clinical Anatomy, 9(2), 79. [Link]

-

Adab, N., & Kini, U. (2016). Neurological teratogenic effects of antiepileptic drugs during pregnancy. Expert review of neurotherapeutics, 16(11), 1285-1293. [Link]

-

Ståhl, M. (2007). Valproic acid teratogenicity: a toxicogenomics approach. Diva Portal. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313665, 2-Hydroxy-2-propylpentanoic acid. [Link]

Sources

- 1. svedbergopen.com [svedbergopen.com]

- 2. mdpi.com [mdpi.com]

- 3. Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurological teratogenic effects of antiepileptic drugs during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teratogenicity Assessment - Evotec [evotec.com]

- 6. In vitro teratogenicity testing using a 3D, embryo-like gastruloid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Valproic Acid Teratogenicity: A Toxicogenomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [uu.diva-portal.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Novel Mechanism for Valproate-Induced Teratogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of valproate-induced teratogenesis | Dmitrenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 14. In vitro tests for teratogens: desirable endpoints, test batteries and current status of the micromass teratogen test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Teratogen Screening: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The embryonic stem cell test as tool to assess structure-dependent teratogenicity: the case of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. The Validated Embryonic Stem Cell Test with Murine Embryonic Stem Cells | Springer Nature Experiments [experiments.springernature.com]

- 19. Micromass Embryotoxicity Assay | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 20. Limb bud cell cultures for estimating the teratogenic potential of compounds. Validation of the test system with retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Improvement of the evaluation method for teratogenicity using zebrafish embryos [jstage.jst.go.jp]

- 22. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]

- 23. Development of a zebrafish embryo teratogenicity assay and quantitative prediction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of a zebrafish embryo teratogenicity assay and quantitative prediction model | CiNii Research [cir.nii.ac.jp]

The Putative Valproate Metabolite: A Technical Guide to the Identification of 2-hydroxy-2-propylpentanoic Acid

A Whitepaper for Advanced Drug Metabolism and Discovery Research

Abstract

Valproic acid (VPA), a cornerstone in the treatment of epilepsy and bipolar disorder, undergoes extensive and complex biotransformation, leading to a diverse array of metabolites that significantly influence its therapeutic and toxicological profile. While numerous metabolites have been identified and characterized, the metabolic landscape of VPA is not fully elucidated. This technical guide addresses the potential existence of a novel metabolite, 2-hydroxy-2-propylpentanoic acid, and provides a comprehensive framework for its unequivocal identification, chemical synthesis, and biological characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of drug metabolism, pharmacokinetics, and toxicology. It offers a scientifically rigorous, field-proven approach to investigating novel metabolic pathways and characterizing previously unidentified drug metabolites.

Introduction: The Complex Metabolic Tapestry of Valproic Acid

Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid with a well-established efficacy as an antiepileptic and mood-stabilizing agent.[1][2] Its metabolism is multifaceted, with three primary pathways accounting for the majority of its clearance in humans: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation.[3][4] These processes generate over a dozen known metabolites, some of which possess their own pharmacological activity or contribute to the adverse effects associated with VPA therapy, most notably hepatotoxicity.[5][6]

The known oxidative metabolites of VPA primarily involve hydroxylation at the 3, 4, and 5 positions of the pentanoic acid backbone, as well as desaturation to form enoic acid derivatives.[7][8] The formation of these metabolites is catalyzed by various CYP isoforms, including CYP2C9, CYP2A6, and CYP2B6.[9] While the metabolic pathways leading to these established metabolites are well-documented, the potential for alternative sites of oxidation, such as the C2 position, remains an intriguing and underexplored area of VPA metabolism. The identification of a novel metabolite, such as 2-hydroxy-2-propylpentanoic acid, would not only expand our understanding of VPA biotransformation but could also have significant implications for therapeutic drug monitoring and the prediction of adverse drug reactions.

This guide, therefore, serves as a proactive technical roadmap for the scientific community to explore the existence of 2-hydroxy-2-propylpentanoic acid as a VPA metabolite. It outlines the necessary steps for its chemical synthesis to create a reference standard, details the advanced analytical methodologies required for its detection and characterization in biological matrices, and proposes a workflow for investigating its potential biological significance.

The Case for 2-hydroxy-2-propylpentanoic Acid: A Hypothetical Metabolic Pathway

While not yet reported in the literature, the formation of 2-hydroxy-2-propylpentanoic acid from valproic acid is mechanistically plausible. A potential biotransformation pathway could involve a direct α-hydroxylation reaction catalyzed by cytochrome P450 enzymes. Although less common than ω- and (ω-1)-hydroxylation for fatty acids, α-hydroxylation is a known metabolic pathway for other xenobiotics. The chemical structure of 2-hydroxy-2-propylpentanoic acid is presented below.

Caption: Putative metabolic conversion of Valproic Acid to 2-hydroxy-2-propylpentanoic acid.

The following sections detail the necessary experimental workflows to investigate this hypothesis.

The Cornerstone of Identification: Synthesis of a Reference Standard

The unequivocal identification of a metabolite in a biological sample necessitates the availability of a pure, chemically synthesized reference standard. This standard is crucial for comparing analytical properties such as chromatographic retention time and mass spectral fragmentation patterns.

Proposed Synthetic Route

A plausible synthetic route for 2-hydroxy-2-propylpentanoic acid could involve the following steps, adapted from established organic chemistry principles for the synthesis of α-hydroxy acids.

Caption: A potential synthetic pathway for 2-hydroxy-2-propylpentanoic acid.

Detailed Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of 2-hydroxy-2-propylpentanoic acid. Specific reaction conditions would require optimization.

-

α-Bromination of Valproic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve valproic acid in a suitable solvent (e.g., carbon tetrachloride).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture under inert atmosphere until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.

-

Purify the resulting 2-bromo-2-propylpentanoic acid by column chromatography.

-

-

Nucleophilic Substitution to Yield 2-hydroxy-2-propylpentanoic acid:

-

Dissolve the purified 2-bromo-2-propylpentanoic acid in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to facilitate the SN2 reaction, replacing the bromine with a hydroxyl group.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, 2-hydroxy-2-propylpentanoic acid, by recrystallization or column chromatography.

-

Advanced Analytical Characterization of the Synthetic Standard

Once synthesized and purified, the reference standard of 2-hydroxy-2-propylpentanoic acid must be rigorously characterized using a suite of analytical techniques to confirm its structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal tool for determining the molecular weight and fragmentation pattern of a compound.

Table 1: Predicted Mass Spectrometry Data for 2-hydroxy-2-propylpentanoic acid

| Ionization Mode | Predicted m/z (M-H)⁻ | Predicted Key Fragments (Negative Ion Mode) |

| Electrospray (ESI) | 159.10 | Loss of CO₂ (m/z 115), Loss of C₃H₇ (propyl group, m/z 116) |

Experimental Protocol for MS Analysis:

-

Prepare a dilute solution of the synthesized standard in a suitable solvent (e.g., methanol/water).

-

Infuse the solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquire full scan mass spectra in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain a fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-hydroxy-2-propylpentanoic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~0.9 | Triplet (2 x CH₃) |

| ¹H | ~1.2-1.6 | Multiplet (2 x CH₂CH₃ and 2 x CH₂CH₂CH₃) |

| ¹H | ~1.6-1.9 | Multiplet (2 x CH₂C(OH)) |

| ¹H | Broad singlet (OH) | - |

| ¹H | Broad singlet (COOH) | - |

| ¹³C | ~14 | (2 x CH₃) |

| ¹³C | ~17 | (2 x CH₂CH₃) |

| ¹³C | ~40 | (2 x CH₂C(OH)) |

| ¹³C | ~75 | (C-OH) |

| ¹³C | ~180 | (C=O) |

Experimental Protocol for NMR Analysis:

-

Dissolve an accurately weighed sample of the synthesized standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations.

Identification in Biological Matrices: A Step-by-Step Workflow

With a fully characterized synthetic standard, the next stage is to search for the presence of 2-hydroxy-2-propylpentanoic acid in biological samples from individuals treated with valproic acid.

Caption: Experimental workflow for the identification of 2-hydroxy-2-propylpentanoic acid in biological samples.

Sample Preparation

-

Plasma: Perform protein precipitation by adding three volumes of a cold organic solvent (e.g., acetonitrile) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

-

Urine: Dilute the urine sample with water and perform solid-phase extraction (SPE) using a suitable sorbent to concentrate the analytes and remove interfering matrix components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Develop a sensitive and specific LC-MS/MS method for the detection of 2-hydroxy-2-propylpentanoic acid.

-

Use a reversed-phase chromatography column to separate the analyte from other VPA metabolites.

-

Optimize the mass spectrometer settings for the detection of the parent ion of 2-hydroxy-2-propylpentanoic acid and its characteristic fragment ions (Multiple Reaction Monitoring - MRM).

-

Analyze the prepared biological samples alongside the synthesized reference standard.

Criteria for Unequivocal Identification

The presence of 2-hydroxy-2-propylpentanoic acid in a biological sample can be confirmed if the following criteria are met:

-

The retention time of the putative metabolite in the biological sample matches that of the synthetic reference standard.

-

The mass spectrum and fragmentation pattern of the putative metabolite are identical to those of the synthetic reference standard.

-

The peak for the putative metabolite is absent in blank control samples.

Investigating Biological Relevance

Should 2-hydroxy-2-propylpentanoic acid be identified as a genuine metabolite of valproic acid, further studies will be necessary to determine its biological significance.

-

Quantitative Analysis: Develop and validate a quantitative LC-MS/MS assay to determine the concentrations of 2-hydroxy-2-propylpentanoic acid in plasma and urine of patients receiving VPA therapy.

-

In Vitro Metabolism Studies: Utilize human liver microsomes or recombinant CYP enzymes to investigate the specific enzymes responsible for the formation of this metabolite.[10]

-

Pharmacological and Toxicological Assessment: Evaluate the anticonvulsant activity and potential cytotoxicity of the synthesized 2-hydroxy-2-propylpentanoic acid in relevant in vitro and in vivo models.

Conclusion

The identification of novel drug metabolites is a critical aspect of drug development and personalized medicine. This technical guide provides a comprehensive and scientifically rigorous framework for the investigation of 2-hydroxy-2-propylpentanoic acid as a potential, yet-to-be-discovered, metabolite of valproic acid. By following the proposed workflows for chemical synthesis, analytical characterization, and biological investigation, researchers can systematically explore this new frontier in VPA metabolism. The discovery of this metabolite would not only enhance our fundamental understanding of VPA's biotransformation but could also pave the way for improved therapeutic strategies and a better prediction of its adverse effects.

References

-

An, Y., et al. (2019). Contribution of CYP2C9, CYP2A6, and CYP2B6 to Valproic Acid Metabolism in Hepatic Microsomes and Recombinant Cytochrome P450s. Drug Metabolism and Disposition, 47(7), 747-755. Available from: [Link]

-

Wen, X., et al. (2001). In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9). British Journal of Clinical Pharmacology, 52(5), 547-553. Available from: [Link]

- Giraud, C., et al. (2000). In vitro and in vivo metabolism of valproic acid in human liver. Drug Metabolism and Disposition, 28(5), 558-565.

-

Rettenmeier, A. W., et al. (1986). Metabolism of valproic acid by hepatic microsomal cytochrome P-450. Molecular Pharmacology, 30(6), 565-571. Available from: [Link]

-

Granneman, G. R., et al. (1984). Aspects of the metabolism of valproic acid. Xenobiotica, 14(5), 375-387. Available from: [Link]

-

NIST. Propanoic acid, 2-hydroxy-2-methyl-. NIST Chemistry WebBook. Available from: [Link]

-

Nasyrova, R. F., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 13(1), 134. Available from: [Link]

-

Jakobs, C., & Löscher, W. (1978). Identification of metabolites of valproic acid in serum of humans, dog, rat, and mouse. Epilepsia, 19(6), 591-602. Available from: [Link]

-

Jakobs, C., & Löscher, W. (1978). Identification of Metabolites of Valproic Acid in Serum of Humans, Dog, Rat, and Mouse. Epilepsia, 19(6), 591-602. Available from: [Link]

-

Tang, W., et al. (1995). Assessing the Mechanism of Metabolism-Dependent Valproic Acid-Induced in Vitro Cytotoxicity. Chemical Research in Toxicology, 8(5), 723-731. Available from: [Link]

-

Organic Syntheses. (n.d.). β-HYDROXYPROPIONIC ACID. Available from: [Link]

-

Gidal, B. E., et al. (2003). Amino acid conjugates: metabolites of 2-propylpentanoic acid (valproic acid) in epileptic patients. Epilepsy Research, 54(2-3), 167-177. Available from: [Link]

-

Tomson, T., & Battino, D. (2017). Relevance of CYP2C9 Function in Valproate Therapy. Current Pharmaceutical Design, 23(37), 5724-5728. Available from: [Link]

-

Ghodke-Puranik, Y., et al. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 14(14), 1705-1718. Available from: [Link]

-

Wikipedia. (n.d.). Valproate. Available from: [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0326529). Available from: [Link]

-

PubChem. (n.d.). 2-Hydroxy-2-propylpentanoic acid. Available from: [Link]

-

Shnayder, N. A., et al. (2023). Therapeutic and Toxic Effects of Valproic Acid Metabolites. Metabolites, 13(1), 134. Available from: [Link]

-

NIST. (n.d.). Propanoic acid, 2-hydroxy-, 2-methylpropyl ester. NIST Chemistry WebBook. Available from: [Link]

- Google Patents. (n.d.). Method for preparing 2-valproic acid.

-

Biological Magnetic Resonance Bank. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid. Available from: [Link]

-

Gaetano, F., et al. (2003). Determination of valproic acid (2-propylpentanoic acid) in human plasma by capillary electrophoresis with indirect UV detection. Journal of Chromatography B, 791(1-2), 243-251. Available from: [Link]

-

Reitzel, F., & Roepstorff, P. (2019). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2020, 13-24. Available from: [Link]

Sources

- 1. Valproate - Wikipedia [en.wikipedia.org]

- 2. Amino acid conjugates: metabolites of 2-propylpentanoic acid (valproic acid) in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propanoic acid, 2-hydroxy-, 2-methylpropyl ester [webbook.nist.gov]

- 4. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic and Toxic Effects of Valproic Acid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of metabolites of valproic acid in serum of humans, dog, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. academic.oup.com [academic.oup.com]

- 10. In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytochrome P450-Mediated Hydroxylation of Valproic Acid: A Technical Guide for Researchers

Introduction: The Complex Metabolic Landscape of Valproic Acid

Valproic acid (VPA), or 2-propylpentanoic acid, is a cornerstone therapeutic agent for a spectrum of neurological and psychiatric disorders, including epilepsy and bipolar disorder.[1] While its efficacy is well-established, its metabolism is intricate, involving multiple enzymatic pathways that can significantly influence its therapeutic window and safety profile.[2][3] The primary routes of VPA metabolism are glucuronidation and mitochondrial β-oxidation.[4] However, a minor but critically important pathway is the oxidation mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which accounts for approximately 10-15% of VPA elimination.[1][2]

This CYP-mediated pathway is responsible for the formation of several hydroxylated metabolites, which have been the subject of extensive research due to their potential contributions to both the therapeutic and toxic effects of VPA.[3][5] This technical guide provides an in-depth exploration of the specific CYP enzymes involved in the hydroxylation of valproic acid, focusing on the formation of its major hydroxy-metabolites: 3-hydroxyvalproic acid (3-OH-VPA), 4-hydroxyvalproic acid (4-OH-VPA), and 5-hydroxyvalproic acid (5-OH-VPA). For drug development professionals and researchers in the field, a comprehensive understanding of these metabolic pathways is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and mitigating the risk of adverse events, particularly hepatotoxicity.[5][6]

It is important to note that while the user's initial query mentioned "2-hydroxy-2-propylpentanoic acid," a thorough review of the scientific literature indicates that hydroxylation at the C2 position is not a recognized metabolic pathway for valproic acid. The primary sites of hydroxylation are the C3, C4, and C5 positions of the pentanoic acid backbone.

CYP-Mediated Hydroxylation of Valproic Acid: The Key Enzymatic Players

In vitro studies utilizing human liver microsomes, complemented by experiments with recombinant human CYP enzymes, have been instrumental in elucidating the specific isoforms responsible for VPA hydroxylation.[7] These investigations have consistently identified three key enzymes: CYP2C9, CYP2A6, and CYP2B6, each exhibiting a distinct regioselectivity for the VPA molecule.[7][8]

Formation of 4-OH-VPA and 5-OH-VPA: The Predominant Role of CYP2C9

The formation of 4-OH-VPA (ω-1 hydroxylation) and 5-OH-VPA (ω-hydroxylation) is predominantly catalyzed by CYP2C9 .[5][7] In human hepatic microsomes, the contribution of CYP2C9 to the formation of these two metabolites is estimated to be between 75-80%.[5][9] This makes CYP2C9 a critical determinant of the disposition of a significant fraction of VPA that undergoes oxidative metabolism.

CYP2B6 and CYP2A6 also contribute to the formation of 4-OH-VPA and 5-OH-VPA, albeit to a lesser extent, collectively accounting for approximately 20-25% of their formation.[5] The relative contributions of these enzymes can be influenced by factors such as genetic polymorphisms and the presence of co-administered drugs that may act as inducers or inhibitors of specific CYP isoforms.

Formation of 3-OH-VPA: The Primary Contribution of CYP2A6